Thermal Stability: Polyamides Derived from 4-(Chlorocarbonyl)phenyl sulfone Exhibit Melting Points >400 °C, Far Exceeding the ~270 °C Limit of Conventional Aromatic Polyamides
Polyamides synthesized from 4-(chlorocarbonyl)phenyl sulfone and aromatic diamines (e.g., m-phenylenediamine) exhibit melting points exceeding 400 °C and do not melt below this temperature, whereas known wholly aromatic polyamides based on conventional diacid chlorides such as terephthaloyl chloride or isophthaloyl chloride typically melt below 270 °C [1]. This ~130 °C differential in thermal endurance is attributed to the strong dipole–dipole interactions and chain stiffening imparted by the sulfonyl linkage, which remains intact even after 20-second flash exposures to 700 °C without loss of fiber-forming properties [1].
| Evidence Dimension | Polymer melting point (T_m) |
|---|---|
| Target Compound Data | >400 °C (does not melt below 400 °C) |
| Comparator Or Baseline | Conventional wholly aromatic polyamides (e.g., TPC/IPC-based): <270 °C |
| Quantified Difference | ≥130 °C higher melting point |
| Conditions | Polyamides prepared via low-temperature solution polycondensation; m-phenylenediamine as comonomer; measured by standard melting point apparatus |
Why This Matters
This 130 °C thermal margin enables the use of sulfonyl-containing polyamides in demanding aerospace, electronics, and high-temperature filtration applications where conventional aromatic polyamides would undergo melting or severe deformation, directly justifying procurement for thermomechanically stringent environments.
- [1] US Patent 3,322,728. Sulfonyl aromatic polyamides. Stephen B. Speck. Assignee: E. I. du Pont de Nemours and Company. Filed June 17, 1963. Issued May 30, 1967. Column 3, lines 40-58; Example 1. View Source
